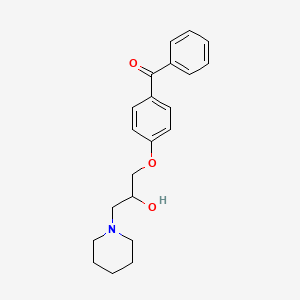

1-(4-Benzoylphenoxy)-3-(piperidin-1-yl)propan-2-ol

Description

1-(4-Benzoylphenoxy)-3-(piperidin-1-yl)propan-2-ol is a synthetic compound featuring a propan-2-ol backbone substituted with a 4-benzoylphenoxy group and a piperidin-1-yl moiety. These analogs exhibit high purity (98–100% by UPLC/MS) and moderate-to-high yields (37–70%) when converted into stable salts like hydrogen oxalates .

The compound’s benzoylphenoxy group may confer antioxidant activity by scavenging free radicals, while the piperidine moiety could enhance blood-brain barrier permeability, making it relevant for central nervous system (CNS) drug development. However, specific pharmacological data for this exact compound remain unverified in the provided evidence.

Properties

IUPAC Name |

[4-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c23-19(15-22-13-5-2-6-14-22)16-25-20-11-9-18(10-12-20)21(24)17-7-3-1-4-8-17/h1,3-4,7-12,19,23H,2,5-6,13-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGYZDAQFJOVLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzoylphenoxy)-3-(piperidin-1-yl)propan-2-ol typically involves the following steps:

Formation of the Benzoylphenoxy Intermediate: This can be achieved by reacting 4-hydroxybenzophenone with an appropriate alkylating agent under basic conditions.

Attachment of the Piperidinyl Group: The benzoylphenoxy intermediate is then reacted with 3-chloropropanol in the presence of a base to form the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzoylphenoxy)-3-(piperidin-1-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The benzoyl group can be reduced to a benzyl group.

Substitution: The piperidinyl group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may yield a benzyl derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving similar structures.

Medicine: Potential pharmacological properties, such as acting as a receptor antagonist or agonist.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-Benzoylphenoxy)-3-(piperidin-1-yl)propan-2-ol would depend on its specific interactions with molecular targets. It may interact with receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Research Implications and Limitations

- Gaps in Data: Direct pharmacological data for this compound are absent; inferences rely on structural analogs.

- Optical Purity : highlights the importance of enantiomeric separation for chiral analogs (e.g., piperidin-1-yl vs. morpholin-1-yl derivatives), which could significantly impact bioavailability and toxicity .

Biological Activity

1-(4-Benzoylphenoxy)-3-(piperidin-1-yl)propan-2-ol, a synthetic organic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a benzoylphenoxy moiety and a piperidine ring, which may contribute to its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C21H25NO3, with a molecular weight of approximately 339.43 g/mol. The presence of both hydrophobic and polar functional groups allows this compound to engage in diverse interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The benzoylphenoxy group likely engages in hydrophobic interactions, while the piperidine moiety may form hydrogen bonds with amino acid residues in target proteins. This dual interaction mechanism can modulate the activity of various biological pathways.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a range of pharmacological effects, including:

- Anticancer Activity : Compounds containing benzoylpiperidine fragments have shown antiproliferative effects on various cancer cell lines, including breast and ovarian cancers, with IC50 values ranging from 19.9 to 75.3 µM .

- Neuroprotective Effects : The piperidine ring is often associated with neuroprotective properties, making it a candidate for studies related to neurodegenerative diseases .

- Antidiabetic Potential : Some derivatives have been investigated for their ability to modulate glucose metabolism and insulin sensitivity, indicating potential use in diabetes management .

Case Studies

Several studies have explored the biological activity of related compounds:

- Anticancer Studies : One study reported that benzoylpiperidine derivatives exhibited significant inhibition of cell growth in human breast cancer cells (MDA-MB-231 and MCF-7) with IC50 values indicating effective antiproliferative activity .

- Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism. A derivative showed competitive inhibition with an IC50 value of 0.84 µM, highlighting the potential for therapeutic applications in pain management and inflammation .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Key Biological Activity | IC50 (µM) |

|---|---|---|---|

| Benzoylpiperidine Derivative A | Structure A | Anticancer | 19.9 - 75.3 |

| Benzoylpiperidine Derivative B | Structure B | MAGL Inhibition | 0.84 |

| This compound | Structure C | Neuroprotective | TBD |

This table illustrates how variations in structure can influence biological activity, emphasizing the significance of the benzoylphenoxy and piperidinyl components.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.